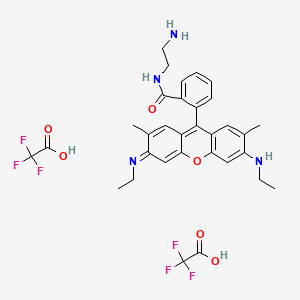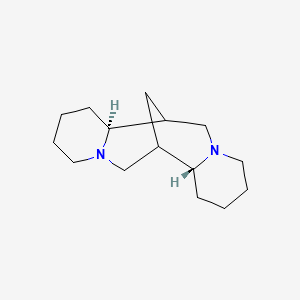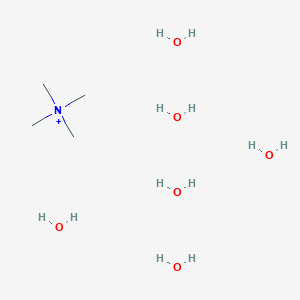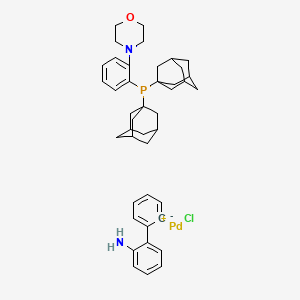![molecular formula C22H16BrI2N3O2 B12058159 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide is a complex organic compound characterized by the presence of bromine, iodine, and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or iodine atoms.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in the removal of halogen atoms, leading to a simpler hydrocarbon structure.
Aplicaciones Científicas De Investigación
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine and iodine atoms may facilitate binding to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2-bromo-4-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide
- N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide is unique due to its specific combination of bromine, iodine, and hydroxyl functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C22H16BrI2N3O2 |
|---|---|
Peso molecular |
688.1 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3,6-diiodocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H16BrI2N3O2/c23-14-1-6-21(29)13(9-14)12-26-27-22(30)7-8-28-19-4-2-15(24)10-17(19)18-11-16(25)3-5-20(18)28/h1-6,9-12,29H,7-8H2,(H,27,30)/b26-12+ |
Clave InChI |
UIWRJUPORGEUGY-RPPGKUMJSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
SMILES canónico |
C1=CC(=C(C=C1Br)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)





![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)


![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
